molecular formula C20H21BrN2O3 B2868702 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921562-85-8

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2868702
CAS No.: 921562-85-8
M. Wt: 417.303
InChI Key: ZCYPZMFNDCVXNQ-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in organic chemistry, consisting of a carboxamide group (CONH2) attached to a phenyl group . The molecule also contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzo[b][1,4]oxazepin-8-yl core, followed by functionalization with the ethyl, dimethyl, and 4-oxo groups. The final step would likely be the introduction of the benzamide group via a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the planarity of the molecule, while the tetrahydrobenzo[b][1,4]oxazepin ring could adopt various conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide group, the bromine atom, and the various alkyl and carbonyl groups. The bromine atom could act as a leaving group in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group could enhance its solubility in polar solvents, while the alkyl groups could enhance its solubility in non-polar solvents .

Scientific Research Applications

Antidopaminergic Properties for Antipsychotic Applications

Research has explored the synthesis and antidopaminergic properties of derivatives structurally related to the compound . These studies have led to the development of potent series with significant affinity for dopamine D-2 receptors, suitable for investigating dopamine's role in psychotropic effects. The benzamide derivatives exhibit promising inhibitory effects on apomorphine-induced behavioral responses, indicating their potential as antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

Antibacterial Activity

Several studies have designed and synthesized novel analogs with significant antibacterial activity. For instance, derivatives of pyrazol-5-one, derived from the benzothiazole nucleus, have shown promising activity against Staphylococcus aureus and Bacillus subtilis. These compounds present a new class of antibacterial agents, opening pathways for further research in antimicrobial therapy (Palkar et al., 2017).

Synthesis of Anti-cancer Drug Intermediates

Research into the synthesis of bromomethyl derivatives has highlighted the compound's role as a key intermediate in the creation of anticancer drugs that inhibit thymidylate synthase, underscoring its importance in medicinal chemistry and drug development (Cao Sheng-li, 2004).

Novel Fused Oxazapolycyclic Skeletons

Investigations into the synthesis, crystal structure, and photophysical properties of novel fused oxazapolycyclic skeletons have been conducted. These studies offer insights into the nonplanar oxazapolyheterocycles' strong blue emission properties, which may have implications for materials science and photophysical applications (Petrovskii et al., 2017).

Development of CCR5 Antagonists

A practical synthesis method for CCR5 antagonists demonstrates the compound's role in the development of orally active agents for potentially treating conditions like HIV. This showcases the compound's application in therapeutic agent synthesis and highlights the efficiency of new synthesis methods (Ikemoto et al., 2005).

Properties

IUPAC Name

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-5-7-14(21)8-6-13/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYPZMFNDCVXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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